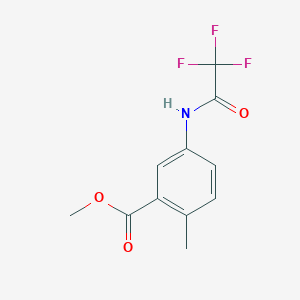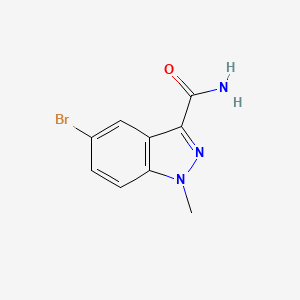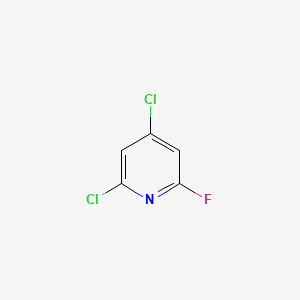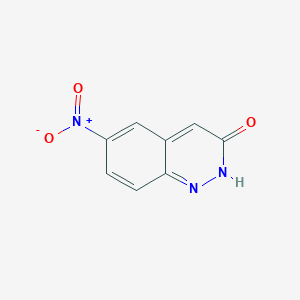
2,6-Difluoropyridine-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoropyridine-3,5-diol is an organic compound with the molecular formula C5H3F2NO2. It is a derivative of pyridine, where two fluorine atoms are substituted at the 2 and 6 positions, and hydroxyl groups are substituted at the 3 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-3,5-diol can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 2,6-dichloropyridine with fluoride ions. This reaction typically requires the presence of a fluoride source such as potassium fluoride and a phase-transfer catalyst like 18-crown-6. The reaction is carried out at elevated temperatures, around 180-188°C, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation and recrystallization techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
2,6-Difluoropyridine-3,5-diol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, 18-crown-6, elevated temperatures (180-188°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
科学的研究の応用
2,6-Difluoropyridine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 2,6-Difluoropyridine-3,5-diol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
2,6-Difluoropyridine: Lacks the hydroxyl groups present in 2,6-Difluoropyridine-3,5-diol, resulting in different chemical properties and reactivity.
3,5-Difluoropyridine: Fluorine atoms are substituted at different positions, leading to variations in chemical behavior.
2,6-Dichloropyridine: Chlorine atoms instead of fluorine, affecting the compound’s reactivity and applications
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties.
特性
IUPAC Name |
2,6-difluoropyridine-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4-2(9)1-3(10)5(7)8-4/h1,9-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYYQBQQSJGYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1O)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B8133821.png)

![1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indole-3-carbaldehyde](/img/structure/B8133846.png)
